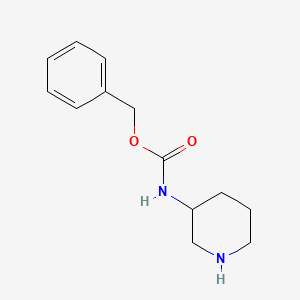

Benzyl piperidin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-piperidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl piperidin-3-ylcarbamate mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of Benzyl piperidin-3-ylcarbamate Derivatives

Abstract

This compound is a chiral synthetic intermediate of significant interest in medicinal chemistry.[1] Rather than possessing a defined biological mechanism of action (MOA) itself, its value lies in serving as a versatile structural scaffold for the synthesis of novel therapeutic agents.[1][2] The piperidine ring is a privileged structure, widely present in approved pharmaceuticals, known for conferring favorable pharmacokinetic properties such as metabolic stability and improved solubility.[3][4][5] The carbamate moiety offers a stable, conformationally influential linker capable of critical hydrogen bonding interactions, and is often employed in prodrug strategies.[6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for elucidating the mechanism of action of novel drug candidates derived from the this compound scaffold. It details a strategic workflow, from initial target identification to downstream pathway analysis, supported by field-proven experimental protocols and causality-driven insights.

Part 1: Foundational Analysis of the this compound Scaffold

The strategic value of this compound in drug design stems from the synergistic combination of its constituent parts: the piperidine core and the benzyl carbamate group. Understanding the individual contributions of these moieties is fundamental to designing derivatives with desired pharmacological profiles.

Chemical Identity and Physicochemical Properties

The scaffold is a chiral molecule, existing as (R) and (S) enantiomers, a critical consideration in drug design as stereochemistry can dictate target affinity and off-target effects.[2] Its core structure consists of a piperidine ring substituted at the 3-position with a benzyl carbamate group.

| Property | Value | Source |

| IUPAC Name | benzyl N-[(3S)-piperidin-3-yl]carbamate | [1] |

| Molecular Formula | C13H18N2O2 | [8] |

| Molecular Weight | 234.30 g/mol | [1] |

| CAS Number | 478646-33-2 ((S)-enantiomer) | [1] |

| XLogP3 | 1.6 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 3 | [8] |

Table 1: Key Physicochemical Properties of (S)-Benzyl piperidin-3-ylcarbamate.

The moderate lipophilicity (XLogP3 of 1.6) and presence of hydrogen bond donors and acceptors make this scaffold an excellent starting point for developing orally bioavailable drugs that can engage with biological targets through specific intermolecular interactions.

The Privileged Piperidine Motif

The piperidine heterocycle is one of the most ubiquitous scaffolds in modern pharmaceuticals.[4] Its prevalence is due to several advantageous properties:

-

Metabolic Stability: The saturated ring is generally resistant to metabolic degradation, prolonging the half-life of a drug.[5]

-

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling derivatives to explore complex binding pockets and achieve high target specificity.

-

Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site.[5]

The Versatile Carbamate Linker

The carbamate group is more than a simple linker; it is a functional group with distinct electronic and steric properties.[6]

-

Bioisostere for Amide Bonds: Carbamates are often used as more stable surrogates for amide bonds in peptidomimetics, offering increased resistance to protease-mediated hydrolysis.[9]

-

Hydrogen Bonding: The N-H and carbonyl groups are excellent hydrogen bond donors and acceptors, respectively, which are critical for anchoring a ligand within a protein's binding site.[7]

-

Conformational Constraint: Delocalization of the nitrogen lone pair into the carbonyl group imparts a degree of planar character and restricts bond rotation, which can help pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[6][7]

-

Prodrug Potential: The carbamate linkage can be designed to be stable systemically but cleaved by specific enzymes (e.g., esterases) at the target site to release an active amine-containing drug.[10]

Part 2: Strategic Framework for Mechanism of Action (MOA) Elucidation

For a novel derivative of this compound identified through a phenotypic screen (i.e., a screen that measures a change in cell behavior or function without a preconceived target), the primary challenge is to identify its direct molecular target(s). The following framework outlines a logical, multi-pronged approach to MOA deconvolution.

Caption: High-level workflow for MOA elucidation of a novel compound.

The core principle is to generate a list of potential protein targets using broad, unbiased methods and then systematically validate each candidate using orthogonal, increasingly specific techniques.[11][12]

Part 3: In-Depth Experimental Protocols for Target Identification & Validation

This section provides detailed methodologies for key experiments in the MOA discovery workflow. The choice of method depends on the specific properties of the compound and available resources.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This direct biochemical approach aims to physically isolate the binding partners of the drug candidate from a complex biological mixture (e.g., cell lysate).[13] It relies on the principle that a high-affinity interaction will persist through washing steps, allowing for the selective enrichment and subsequent identification of target proteins by mass spectrometry.

Experimental Protocol:

-

Probe Synthesis:

-

Synthesize an analog of the this compound derivative containing a linker (e.g., polyethylene glycol) terminating in a reactive group. The linker attachment point should be chosen carefully to minimize disruption of the key binding interactions.

-

Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.[14]

-

-

Lysate Preparation:

-

Culture cells (e.g., a cancer cell line showing sensitivity to the compound) to ~80-90% confluency.

-

Harvest the cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove insoluble debris. Determine the protein concentration using a BCA assay.

-

-

Affinity Capture:

-

Incubate a defined amount of total protein (e.g., 10-20 mg) with the affinity matrix for 2-4 hours at 4°C with gentle rotation.

-

Crucial Control: In a parallel experiment, incubate lysate with an equal amount of "mock" beads (beads derivatized only with the linker and blocking agent) to identify non-specific binders. A second control involves pre-incubating the lysate with a high concentration of the free (non-immobilized) compound before adding the affinity matrix; true targets should show reduced binding to the matrix.

-

-

Washing and Elution:

-

Wash the beads extensively (e.g., 5 times with 10 bed volumes of lysis buffer) to remove non-specifically bound proteins.

-

Elute the bound proteins. This can be done by competitive elution with a high concentration of the free compound, or by denaturation using a buffer containing SDS and a reducing agent.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise unique bands that appear in the experimental lane but not the control lanes for in-gel trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: This label-free method validates direct target engagement inside intact cells or lysates. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14] This provides strong evidence that the compound interacts with the putative target in a physiological context.

Experimental Protocol:

-

Cell Treatment:

-

Culture cells in multiple dishes. Treat one set with the vehicle (e.g., DMSO) and another set with the this compound derivative at a relevant concentration (e.g., 10x EC50) for 1-2 hours.

-

-

Heating Step:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into several PCR tubes for each condition (vehicle and drug-treated).

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot for each condition should be kept at room temperature as the non-heated control.

-

-

Protein Extraction:

-

Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Quantification:

-

Collect the supernatants containing the soluble protein.

-

Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western Blotting with a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

For each condition (vehicle and drug), plot the percentage of soluble protein remaining relative to the non-heated control against the temperature.

-

A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control, indicating ligand-induced stabilization.

-

| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Drug-Treated) |

| 40 | 100 | 100 |

| 46 | 98 | 99 |

| 50 | 85 | 95 |

| 54 | 51 | 82 |

| 58 | 22 | 55 |

| 62 | 5 | 25 |

| 66 | <1 | 8 |

Table 2: Representative quantitative data from a CETSA experiment showing drug-induced thermal stabilization of a target protein.

Downstream Pathway Analysis

Causality: Identifying the direct binding target is only part of the MOA. Understanding the functional consequences of this interaction is essential. If the target is a kinase, for example, the compound might inhibit its ability to phosphorylate downstream substrates. Phosphoproteomics can map these changes on a global scale.

Caption: Hypothetical signaling pathway modulated by a derivative.

Experimental Approach (Phosphoproteomics):

-

Treat cells with the compound or vehicle for a time period relevant to the expected signaling cascade (e.g., 30 minutes, 2 hours, 6 hours).

-

Lyse the cells and digest the proteins into peptides using trypsin.

-

Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Use bioinformatics software to identify and quantify changes in phosphorylation levels on thousands of sites across the proteome.

-

Perform pathway analysis (e.g., using KEGG or Reactome databases) on the proteins with significantly altered phosphorylation to identify the modulated signaling networks.

Conclusion

This compound represents a highly valuable starting point for the development of novel therapeutics. Its inherent properties, derived from the privileged piperidine scaffold and the versatile carbamate linker, provide a robust foundation for generating drug candidates with favorable pharmacological characteristics. The mechanism of action of these candidates is not intrinsic to the starting scaffold but is defined by the specific modifications made during the design process. A rigorous, multi-faceted investigational strategy, combining direct target isolation, biophysical validation, and functional pathway analysis, is paramount. By systematically applying the protocols outlined in this guide, research and development teams can confidently and efficiently elucidate the complex mechanisms by which these novel molecules exert their biological effects, paving the way for the next generation of targeted therapies.

References

- A schematic of label-free target identification approaches. A Drug affinity responsive target stability (DARTS), B Stability of Proteins from Rates of Oxidation (SPROX), and C Cellular thermal shift assay (CETSA).

- Target Identification and Valid

- Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (PubMed Central)

- Small-molecule Target and Pathway Identific

- Target identification and mechanism of action in chemical biology and drug discovery. (NIH)

- An In-depth Technical Guide to (S)-benzyl piperidin-3-ylcarbamate: A Key Building Block in Medicinal Chemistry. (Benchchem)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (IJNRD)

- [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester. (Vulcanchem)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (Open Research@CSIR-NIScPR)

- [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (PubMed Central)

- MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR. (Googleapis.com)

- Benzyl (3R)

- Benzyl (piperidin-3-ylmethyl)

- Organic Carbamates in Drug Design and Medicinal Chemistry.

- Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (PubMed Central)

- Organic Carbamates in Drug Design and Medicinal Chemistry. (Request PDF)

- Application of organic carbamates in drug design. Part 1: Anticancer agents. (Recent reports)

- tert-Butyl(1-benzylpiperidin-3-yl)

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre

- TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)

- Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (PubMed)

- (R)-Benzyl (1-(2-aminoethyl)piperidin-3-yl)(ethyl)

- (R)-Benzyl (1-(2-aminoacetyl)piperidin-3-yl)(ethyl)

- benzyl N-[(3S)

- Comparative Study of (r)

- N-Benzyl piperidine Fragment in Drug Discovery. (PubMed)

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (PubMed)

- Benzyl piperidin-3-ylcarbam

- tert-butyl N-[(3S)

- tert-Butyl Piperidin-3-ylcarbamate. (Tokyo Chemical Industry (India) Pvt. Ltd.)

- Ambeed.

- Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. (PubMed)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Biological Activity and Therapeutic Potential

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Within this privileged class of heterocycles, (R)-benzyl piperidin-3-ylcarbamate has emerged as a significant chiral building block for the synthesis of targeted therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the biological activity of (R)-benzyl piperidin-3-ylcarbamate and its analogs, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH). We will explore the mechanistic underpinnings of this activity within the endocannabinoid system, detail robust experimental protocols for its evaluation, and present a logical framework for the design and synthesis of novel therapeutics based on this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of piperidine carbamates.

Introduction: The Significance of the Piperidine Carbamate Scaffold

The piperidine ring is a recurring motif in a vast array of biologically active compounds, prized for its favorable physicochemical properties and synthetic tractability.[1] Its presence can confer improved metabolic stability and aqueous solubility, enhancing the pharmacokinetic profile of drug candidates. The carbamate functionality, when appended to the piperidine core, creates a versatile pharmacophore that has been extensively explored for its ability to interact with a variety of biological targets.

While (R)-benzyl piperidin-3-ylcarbamate itself is primarily recognized as a key synthetic intermediate, its structural analogs have demonstrated significant biological activity, particularly as modulators of the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system involved in regulating a wide range of physiological processes, including pain, inflammation, mood, and memory. A key enzymatic component of the ECS is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH represents a promising therapeutic strategy for a variety of disorders by potentiating the endogenous signaling of anandamide. Piperidine carbamates have emerged as a potent class of FAAH inhibitors, and understanding the biological activity of the (R)-benzyl piperidin-3-ylcarbamate scaffold is therefore of considerable interest to the drug discovery community.

Mechanism of Action: Targeting the Endocannabinoid System

The primary biological target of piperidine carbamate derivatives is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid anandamide (AEA). AEA exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, which are distributed throughout the central and peripheral nervous systems. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively reduces the concentration of AEA available to activate these receptors.

(R)-benzyl piperidin-3-ylcarbamate and its analogs act as inhibitors of FAAH, thereby preventing the degradation of AEA. This leads to an accumulation of AEA at the synapse, resulting in enhanced and prolonged activation of cannabinoid receptors. This potentiation of endogenous cannabinoid signaling is the basis for the therapeutic effects observed with FAAH inhibitors, which include analgesia, anxiolysis, and anti-inflammatory actions.

The inhibitory mechanism of many carbamate-based FAAH inhibitors is irreversible, involving the carbamoylation of a catalytic serine residue (Ser241) in the active site of the enzyme. This covalent modification inactivates the enzyme, leading to a sustained elevation of AEA levels.

Caption: Endocannabinoid signaling and FAAH inhibition.

Biological Activity of Piperidine Carbamate Analogs

While specific quantitative data for the biological activity of (R)-benzyl piperidin-3-ylcarbamate as an enzyme inhibitor is not extensively reported in peer-reviewed literature, the broader class of piperidine carbamates has been the subject of numerous studies. These investigations provide valuable insights into the structure-activity relationships (SAR) that govern their potency and selectivity as FAAH inhibitors.

| Compound/Analog Class | Target Enzyme | IC50 Value | Reference |

| Piperidine/Piperazine Carbamates | FAAH/MAGL | Nanomolar to Micromolar | [2] |

| Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates | FAAH | Varies with structure | [3] |

| N-benzylpiperidine Carbamate Derivatives | Cholinesterases | Micromolar | [4] |

Key Structure-Activity Relationship Insights:

-

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can significantly influence biological activity. While a direct comparison for the topic compound is lacking, in many chiral drugs, one enantiomer is significantly more active than the other.

-

Substituents on the Benzyl Group: Modifications to the benzyl ring can modulate potency and selectivity. Lipophilic substituents are often favored for interaction with the hydrophobic binding pocket of FAAH.

-

Carbamate Moiety: The carbamate is crucial for the covalent modification of the catalytic serine in FAAH. The nature of the leaving group on the carbamate can affect the rate of carbamoylation.

-

Piperidine Ring Conformation: The chair conformation of the piperidine ring and the orientation of its substituents are critical for optimal binding to the enzyme's active site.

Experimental Protocols

To facilitate further research into the biological activity of (R)-benzyl piperidin-3-ylcarbamate and its analogs, we provide the following detailed experimental protocols.

Synthesis of (R)-benzyl piperidin-3-ylcarbamate via Optical Resolution

A common method for obtaining enantiomerically pure (R)-benzyl piperidin-3-ylcarbamate is through the optical resolution of a racemic mixture using a chiral resolving agent, such as mandelic acid.[5]

Materials:

-

Racemic benzyl piperidin-3-ylcarbamate

-

(R)-(-)-Mandelic acid

-

Methanol

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Filter paper

-

Rotary evaporator

-

Crystallization dish

Step-by-Step Methodology:

-

Dissolution: Dissolve the racemic this compound in a minimal amount of warm methanol.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in methanol. Add this solution dropwise to the solution of the racemic carbamate with gentle stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate the crystallization of the diastereomeric salt of (R)-benzyl piperidin-3-ylcarbamate with (R)-mandelic acid.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Free Base: Suspend the collected diastereomeric salt in a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all the solid has dissolved and the two phases are clear.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield (R)-benzyl piperidin-3-ylcarbamate.

-

Purity and Enantiomeric Excess Determination: The purity of the final product should be assessed by techniques such as NMR and mass spectrometry. The enantiomeric excess (e.e.) should be determined by chiral HPLC.

Caption: Optical resolution workflow for (R)-benzyl piperidin-3-ylcarbamate.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing the inhibitory activity of compounds against FAAH using a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

(R)-benzyl piperidin-3-ylcarbamate or analog (test compound)

-

Solvent for test compound (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add the following:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer, FAAH enzyme, and solvent.

-

Test wells: Assay buffer, FAAH enzyme, and the test compound at various concentrations.

-

-

Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme, which is particularly important for covalent inhibitors.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 465 nm for AMC) over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes at 37°C).

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

(R)-benzyl piperidin-3-ylcarbamate represents a valuable chiral scaffold in the design and synthesis of novel therapeutic agents. While direct biological data for this specific compound is limited, the extensive research on its analogs strongly indicates its potential as a precursor for potent and selective FAAH inhibitors. The modulation of the endocannabinoid system through FAAH inhibition holds immense promise for the treatment of a range of disorders, including chronic pain, anxiety, and neurodegenerative diseases.

Future research should focus on the direct evaluation of the enantiomers of this compound to elucidate the stereochemical requirements for optimal FAAH inhibition. Further exploration of the structure-activity relationships of derivatives of this scaffold will be crucial for the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important investigations and unlock the full therapeutic potential of this promising class of compounds.

References

- Organic Syntheses. (n.d.).

- PubChem. (n.d.). Benzyl (3R)-piperidin-3-ylcarbamate.

- Google Patents. (2014). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- Open Research@CSIR-NIScPR. (2016).

- Google Patents. (2009). MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.

- Google Patents. (2011). EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- PubMed. (2010). Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. [Link]

- PubMed Central. (2015). (Indolylalkyl)

- PubMed. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. [Link]

- PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride.

- Google Patents. (2009). WO2009119700A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]

- 3. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 5. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

Benzyl piperidin-3-ylcarbamate as a chiral intermediate in drug synthesis

An In-Depth Technical Guide to Benzyl piperidin-3-ylcarbamate as a Chiral Intermediate in Drug Synthesis

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals. Among its derivatives, chiral 3-aminopiperidines are of paramount importance, with their stereochemistry often being the decisive factor for therapeutic efficacy and selectivity. This technical guide provides an in-depth exploration of this compound, a critical chiral intermediate whose stability and versatile reactivity have made it indispensable in the synthesis of several modern drugs. We will dissect the primary synthetic strategies—chiral resolution, asymmetric synthesis, and chiral pool synthesis—offering detailed protocols and explaining the causal logic behind experimental choices. Furthermore, we will illustrate its pivotal role through case studies in the synthesis of DPP-IV inhibitors like Alogliptin and Linagliptin. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Strategic Importance of the Chiral 3-Aminopiperidine Core

The 3-aminopiperidine moiety is a key pharmacophore found in a wide array of biologically active compounds.[1] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, enabling strong and selective interactions with biological targets. The stereocenter at the C3 position is often crucial; one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even contribute to off-target toxicity.

This compound serves as an ideal protected form of 3-aminopiperidine for multi-step syntheses. The benzyl carbamate (Cbz or Z) group offers several advantages:

-

Stability: It is robust and stable across a wide range of reaction conditions, yet can be cleanly removed via catalytic hydrogenation.

-

Chirality Protection: It prevents racemization of the adjacent stereocenter during subsequent synthetic manipulations.

-

Synthetic Handle: The piperidine nitrogen remains a nucleophile, allowing for selective alkylation or arylation to build the final drug scaffold.

This guide focuses on the synthesis of the enantiomerically pure (R)- and (S)-forms of this intermediate, which are critical for producing drugs such as the anti-diabetic agents Alogliptin and Linagliptin.[2][3]

Synthetic Strategies for Enantiopure this compound

Obtaining enantiomerically pure this compound can be approached via three primary strategies. The choice of route often depends on factors like scale, cost of goods, and available starting materials.

Route A: Chiral Resolution of Racemic 3-Aminopiperidine

This classical approach involves synthesizing a racemic mixture of a 3-aminopiperidine derivative and then separating the enantiomers using a chiral resolving agent. The formation of diastereomeric salts, which possess different solubilities, allows for separation via fractional crystallization.[4]

Workflow:

-

Synthesis of Racemic Precursor: Synthesize racemic 3-aminopiperidine. A common method involves the Hofmann rearrangement of 3-piperidinecarboxamide.[5]

-

Protection: Protect the 3-amino group, for instance, by reacting with benzyl chloroformate to yield racemic this compound.

-

Resolution: React the racemate with an enantiomerically pure chiral acid.

-

Separation & Liberation: Separate the less soluble diastereomeric salt by filtration, then liberate the free amine by treatment with a base.

A highly efficient modern method utilizes chiral cyclic phosphoric acids as resolving agents, achieving excellent yields and high enantiomeric excess (e.e.).[2][6]

Experimental Protocol: Resolution with (R)-CPA [2][6]

-

Salt Formation: Dissolve racemic 3-aminopiperidine (1.0 equiv.) in 90% tert-butyl alcohol (TBA).

-

Add a solution of the chiral resolving agent, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) (1.0 equiv.), in the same solvent.

-

Crystallization: Stir the mixture at room temperature and then cool to 0°C to induce precipitation of the less soluble diastereomeric salt ((R)-3-aminopiperidine • (R)-CPA).

-

Isolation: Filter the solid precipitate and wash with cold TBA. The diastereomeric salt of (S)-3-aminopiperidine remains in the mother liquor.

-

Liberation: Suspend the isolated salt in a suitable solvent (e.g., dichloromethane) and wash with an aqueous base (e.g., NaOH solution) to remove the chiral acid and liberate the free (R)-3-aminopiperidine.

-

Carbamate Formation: React the resulting enantiopure amine with benzyl chloroformate under Schotten-Baumann conditions to yield (R)-Benzyl piperidin-3-ylcarbamate.

Route B: Asymmetric Synthesis

Asymmetric synthesis builds the chiral center directly, avoiding the loss of 50% of the material inherent in classical resolution. A prevalent strategy is the asymmetric reduction or amination of a prochiral N-protected-3-piperidone.[7]

Workflow:

-

Precursor Synthesis: Prepare an N-protected-3-piperidone (e.g., N-Boc-3-piperidone).

-

Asymmetric Conversion: Employ a chiral catalyst or enzyme to convert the ketone into the chiral amine.

-

Protecting Group Manipulation: If necessary, swap the N-protecting group and protect the 3-amino group to yield the final product.

Enzymatic transamination has emerged as a powerful, green, and highly selective method.[8][9]

Experimental Protocol: Asymmetric Amination via Transaminase [7][8]

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), create a suspension containing N-Boc-3-piperidone (1.0 equiv.), a suitable amine donor such as isopropylamine (excess), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).

-

Enzymatic Reaction: Add a recombinant (R)- or (S)-selective ω-transaminase. Stir the reaction at a controlled temperature (e.g., 35-50 °C) for 24-48 hours. The choice of enzyme dictates the stereochemistry of the product.[7]

-

Work-up: Upon completion (monitored by HPLC), quench the reaction and adjust the pH to 2 with HCl. Extract with an organic solvent (e.g., CH₂Cl₂) to remove unreacted ketone.[7]

-

Isolation: Adjust the aqueous layer to a basic pH and extract the product, (R)- or (S)-N-Boc-3-aminopiperidine.

-

Deprotection/Reprotection: Remove the Boc group using an acid (e.g., TFA or HCl) and subsequently protect the 3-amino group with benzyl chloroformate.

Route C: Chiral Pool Synthesis

This elegant approach utilizes readily available, inexpensive chiral molecules from nature as starting materials. L-glutamic acid is an excellent precursor for synthesizing (S)-3-aminopiperidine derivatives.

Workflow:

-

Esterification & Protection: Convert L-glutamic acid to its diethyl ester, followed by N-Boc protection.

-

Reduction: Reduce the diester to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).

-

Tosylation: Convert the diol into a ditosylate by reacting with p-toluenesulfonyl chloride. The tosyl groups are excellent leaving groups.

-

Cyclization: React the ditosylate with a primary amine (e.g., benzylamine). The amine displaces both tosylates in an intramolecular cyclization to form the N-benzyl-3-(N-Boc-amino)piperidine ring.

-

Deprotection: Finally, remove the N-benzyl group via catalytic hydrogenation to yield (S)-N-Boc-3-aminopiperidine, which can then be converted to the target benzyl carbamate.

| Synthetic Strategy | Key Advantages | Potential Challenges | Typical Yield | Typical e.e. |

| Chiral Resolution | Well-established, reliable. | Theoretical max yield is 50%; requires an efficient resolving agent. | 35-45% (overall) | >99%[2] |

| Asymmetric Synthesis | High theoretical yield, atom-economical. | Requires specialized catalysts or enzymes; optimization can be intensive. | 60-80% | >99%[10] |

| Chiral Pool Synthesis | Starts from an inexpensive chiral source. | Multi-step process, potential for loss of stereochemical integrity if not controlled. | 40-55% (overall) | >99% |

Application in Pharmaceutical Synthesis: Case Studies

The (R)-enantiomer of 3-aminopiperidine (often derived from (R)-Benzyl piperidin-3-ylcarbamate) is a key building block for several dipeptidyl peptidase-IV (DPP-IV) inhibitors used to treat type 2 diabetes.[7][11]

Case Study: Alogliptin Synthesis

Alogliptin features a nucleophilic substitution reaction where the chiral piperidine intermediate is coupled to a pyrimidinedione core.[11][12]

Protocol: Synthesis of Alogliptin [12][13]

-

Intermediate Synthesis: First, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is synthesized by alkylating 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile in the presence of a base like potassium carbonate (K₂CO₃).[12]

-

Coupling Reaction: The pyrimidinedione intermediate and (R)-3-aminopiperidine dihydrochloride (obtained after deprotection of the carbamate) are suspended in a solvent mixture like isopropanol and water.

-

Potassium carbonate is added to neutralize the hydrochloride salt and act as a base for the substitution reaction.

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by HPLC. The piperidine nitrogen displaces the chlorine atom on the pyrimidinedione ring.

-

Isolation: Upon cooling, the product crystallizes and is isolated by filtration. It can be further purified and converted to its benzoate salt for formulation.[11]

Case Study: Linagliptin Synthesis

The synthesis of Linagliptin involves coupling (R)-3-aminopiperidine with a substituted xanthine core.[14]

Protocol: Synthesis of Linagliptin [14][15]

-

Precursor Synthesis: The synthesis starts with the preparation of the key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.

-

Coupling Reaction: This bromo-xanthine derivative is reacted with (R)-piperidin-3-amine (derived from a protected precursor like the Boc- or Benzyl-carbamate) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

A base, such as sodium bicarbonate, is used to facilitate the nucleophilic aromatic substitution, where the piperidine nitrogen displaces the bromine atom at the C8 position of the xanthine ring.

-

The reaction is typically heated to around 90°C to ensure completion.

-

Work-up and Isolation: After the reaction, a standard work-up procedure involving extraction and crystallization yields Linagliptin.

Conclusion

This compound stands as a testament to the power of chiral intermediates in modern drug development. Its stability and predictable reactivity make it a cornerstone in the synthesis of complex, high-value pharmaceuticals. The evolution of synthetic methods, from classical resolution to highly efficient asymmetric enzymatic processes, provides chemists with a versatile toolkit to access this building block with exceptional purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of intermediates like this compound will remain central to the efficient and scalable production of life-saving medicines.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.

- PrepChem. (n.d.). Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)

- BenchChem. (2025). Application Notes and Protocols for Alogliptin Synthesis and Mechanism of Action. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. BenchChem.

- Sun, Y., Hu, B., Jing, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. [Link]

- Concellón, J. M., Rivero, I. A., Rodríguez-Solla, H., et al. (2008). Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3, 5-dihydroxypiperidines from Aminodiepoxides Derived f. Organic Letters.

- Open Research@CSIR-NIScPR. (n.d.).

- American Chemical Society. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin.

- ResearchGate. (2021). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids | Request PDF. [Link]

- BenchChem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- Google Patents. (n.d.).

- Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine.

- Google Patents. (2019). INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS. [Link]

- ResearchGate. (n.d.). Representative drugs containing 3‐aminopiperidines. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP2064331B1 - Process for preparation of optically active N-protected 3-aminopyrrolidine or N-protected 3-aminopiperidine by optical resolution of racemic amine mixtures employing an omega-transaminase.

- National Institutes of Health (NIH). (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

- SciSpace. (n.d.). An asymmetric synthesis method for (R)

- Royal Society of Chemistry. (2020).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

- Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]

- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. [Link]

- PubChem. (n.d.). Benzyl (3R)

- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.). [Link]

- Google Patents. (2009). MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 9. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 14. cbijournal.com [cbijournal.com]

- 15. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]

Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery

An In-depth Technical Guide to Benzyl piperidin-3-ylcarbamate Derivatives: Synthesis, Pharmacological Activity, and Structure-Activity Relationships

Researchers, scientists, and drug development professionals are in a constant search for novel molecular frameworks to address unmet medical needs. Within the vast arsenal of chemical motifs, the piperidine ring stands out as a "privileged structure." Its prevalence in pharmaceuticals is a testament to its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. This guide focuses on a specific, high-value class of piperidine-containing compounds: this compound derivatives.

(S)-benzyl piperidin-3-ylcarbamate, a chiral synthetic intermediate, serves as a versatile and crucial building block for creating a wide array of complex molecules with significant therapeutic potential.[1][2] This document provides a comprehensive exploration of the synthesis of this core scaffold, the diverse biological activities of its derivatives, and the critical structure-activity relationships (SAR) that guide the development of potent and selective therapeutic agents.

Part 1: Synthesis of the Chiral Core — (S)-benzyl piperidin-3-ylcarbamate

The therapeutic efficacy of piperidine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure building blocks is of paramount importance. A common and effective strategy for synthesizing the (S)-enantiomer of 3-aminopiperidine derivatives, the precursor to our target scaffold, begins with the readily available and inexpensive chiral molecule, L-glutamic acid.

Causality in Synthetic Design

The choice of L-glutamic acid as a starting material is a strategic one, leveraging nature's chiral pool to establish the desired stereocenter early in the synthetic sequence. The multi-step process involves a series of transformations designed to convert the five-carbon amino acid into a six-membered heterocyclic ring with the correct stereochemical configuration at the C3 position. Key transformations include:

-

Protection and Reduction: The carboxylic acid groups are first esterified, and the amine is protected (e.g., with a Boc group). This is followed by a selective reduction of the esters to primary alcohols, typically using a mild reducing agent like sodium borohydride (NaBH₄), to prevent side reactions.

-

Leaving Group Formation: The resulting diol is then converted into a ditosylate. The tosyl groups are excellent leaving groups, priming the molecule for intramolecular cyclization.

-

Intramolecular Cyclization: The crucial ring-forming step is achieved by reacting the ditosylate with an amine (e.g., benzylamine). The amine displaces one tosyl group and then the newly formed secondary amine displaces the second tosyl group, forming the piperidine ring. This Sɴ2 reaction sequence ensures the inversion of stereochemistry at one center, but the overall stereochemistry from the starting material dictates the final product's chirality.

Experimental Protocol: Synthesis from L-Glutamic Acid

The following is a representative, step-by-step methodology for the synthesis of the N-Boc protected (S)-1-benzyl-piperidin-3-ylamine, a direct precursor to the target carbamate derivatives.

-

Step 1: Esterification of L-Glutamic Acid: L-glutamic acid is dissolved in methanol, and thionyl chloride is added dropwise at 0°C. The mixture is refluxed for several hours to yield the dimethyl ester.

-

Step 2: Boc Protection: The resulting diester is dissolved in a suitable solvent (e.g., dichloromethane), and Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine) are added to protect the amino group.

-

Step 3: Reduction to Diol: The Boc-protected diester is dissolved in ethanol, and sodium borohydride (NaBH₄) is added portion-wise at 0°C. The reaction is stirred overnight at room temperature to yield the corresponding diol.

-

Step 4: Tosylation: The diol is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride (TsCl) is added, and the mixture is stirred for several hours to form the ditosylate.

-

Step 5: Cyclization with Benzylamine: The crude ditosylate is heated with excess benzylamine. This one-pot reaction results in the formation of the piperidine ring, yielding (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

Visualization of the Synthetic Workflow

Caption: Synthetic route from L-glutamic acid to the core piperidine scaffold.

Part 2: Pharmacological Activity as Cholinesterase Inhibitors

A significant area of investigation for this compound derivatives has been their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[3][4][5]

Mechanism of Action

Alzheimer's disease is characterized by a decline in the level of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of ACh. By inhibiting these enzymes, the concentration and duration of action of ACh in the synaptic cleft are increased, which can lead to improvements in cognitive function. Carbamate-containing compounds are known to act as reversible inhibitors of these enzymes, forming a transient carbamoylated intermediate with a serine residue in the enzyme's active site.

Derivatives and Biological Evaluation

Numerous derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. The core structure is systematically modified to probe the structure-activity relationship (SAR). Key points of modification include the piperidine nitrogen, the carbamate moiety, and the benzyl group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Benzyl Piperidin-3-ylcarbamate in DPP-4 Inhibition

Foreword: The Strategic Imperative of Targeting DPP-4 in Metabolic Disease

The management of type 2 diabetes mellitus has undergone a paradigm shift with the advent of incretin-based therapies. Dipeptidyl peptidase-4 (DPP-4), a serine protease, has been identified as a critical regulator of glucose homeostasis through its rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, we can potentiate the endogenous incretin system, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[3][4][5] This guide delves into the core scientific principles underpinning the inhibition of DPP-4 by a specific chemical scaffold: benzyl piperidin-3-ylcarbamate. While often utilized as a key intermediate in the synthesis of more complex DPP-4 inhibitors, understanding the intrinsic role of this core structure is fundamental for medicinal chemists and drug development professionals aiming to design the next generation of antidiabetic agents.[6] This document provides a comprehensive overview of its mechanism of action, structure-activity relationships, and the experimental methodologies required for its evaluation.

The Incretin Effect and the Central Role of DPP-4

The incretin effect describes the phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration. This is primarily mediated by the gut-derived hormones GLP-1 and GIP.[2][7]

-

GLP-1: Secreted from L-cells in the ileum and colon, GLP-1 stimulates insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[2][8]

-

GIP: Released from K-cells in the duodenum, GIP also stimulates insulin secretion.[8]

The therapeutic potential of native incretins is limited by their short half-life of only 1-2 minutes, as they are rapidly cleaved and inactivated by DPP-4.[1][2] DPP-4 is a ubiquitous enzyme found on the surface of various cell types and also in a soluble form in plasma. It specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position, which is the case for both GLP-1 and GIP.[2][9]

The inhibition of DPP-4 preserves the active forms of GLP-1 and GIP, thereby prolonging their physiological effects and offering a robust strategy for managing hyperglycemia in type 2 diabetes.[3][7]

Caption: The incretin pathway and the interventional role of DPP-4 inhibitors.

This compound: A Core Scaffold for DPP-4 Inhibition

The piperidine ring is a privileged scaffold in medicinal chemistry and has been extensively utilized in the design of DPP-4 inhibitors.[1][10] this compound serves as a foundational structure, embodying the key pharmacophoric features necessary for interaction with the DPP-4 active site.

Structure-Activity Relationships (SAR)

The inhibitory activity of piperidine-based compounds against DPP-4 is dictated by the nature and orientation of substituents on the piperidine core.[8][11] The DPP-4 active site can be broadly divided into several subsites: S1, S2, and S2 extensive.[1][9][12]

-

The Piperidine Core and the Primary Amine: The (R)-enantiomer of the 3-aminopiperidine moiety is generally preferred for optimal binding.[13][14] The protonated amine of the piperidine ring forms a crucial salt bridge with two glutamate residues, Glu205 and Glu206, in the S2 subsite of the enzyme.[8][12] This electrostatic interaction is a cornerstone of the binding affinity for many piperidine-based inhibitors.

-

The Benzyl Group: The benzyl group attached to the carbamate linker typically occupies the S1 subsite. The S1 pocket is largely hydrophobic, and the phenyl ring of the benzyl group engages in hydrophobic interactions with residues such as Tyr662, Tyr666, and Val711.[1][8] Substitutions on the phenyl ring can further modulate potency and selectivity.

-

The Carbamate Linker: The carbamate moiety serves as a rigidifying linker, positioning the benzyl group and the piperidine core in the appropriate orientation for optimal interaction with the S1 and S2 subsites, respectively.

While this compound itself may exhibit modest inhibitory activity, it provides the essential framework for the development of highly potent and selective DPP-4 inhibitors through further chemical modifications.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes. Below is a representative protocol based on common organic chemistry transformations.[15][16][17]

Representative Synthetic Protocol

This protocol describes a common method for the synthesis of (R)-benzyl piperidin-3-ylcarbamate.

Step 1: Boc Protection of (R)-3-Aminopiperidine

-

Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc)2O in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain tert-butyl (R)-piperidin-3-ylcarbamate.

Step 2: N-Benzylation of the Piperidine Ring

-

Dissolve the Boc-protected piperidine from Step 1 in a polar aprotic solvent like acetonitrile.

-

Add a base such as potassium carbonate.

-

Add benzyl bromide and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture, filter off the solid, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield tert-butyl (R)-(1-benzylpiperidin-3-yl)carbamate.

Step 3: Deprotection of the Boc Group

-

Dissolve the product from Step 2 in a solvent such as DCM or 1,4-dioxane.

-

Add a strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain the desired (R)-benzyl piperidin-3-ylcarbamate as a salt.

Step 4: Carbamate Formation (Alternative Route)

An alternative approach involves the direct reaction of 3-aminopyridine with a benzyl haloformate to form benzyl pyridin-3-ylcarbamate, followed by catalytic hydrogenation of the pyridine ring to piperidine using a palladium catalyst.[16][17]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

In Vitro Evaluation of DPP-4 Inhibition

A robust and reliable in vitro assay is essential to determine the inhibitory potency of this compound and its derivatives against the DPP-4 enzyme. A commonly used method is a fluorescence-based assay.[18][19]

Detailed Protocol for Fluorescence-Based DPP-4 Inhibition Assay

Materials:

-

Human recombinant DPP-4 enzyme[19]

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[19]

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)[18]

-

Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)

-

Reference inhibitor (e.g., Sitagliptin)[19]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.

-

Prepare a stock solution of the Gly-Pro-AMC substrate in the assay buffer.

-

Prepare serial dilutions of the test compound and the reference inhibitor in DMSO, followed by dilution in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of the diluted test compound solution and the diluted DPP-4 enzyme solution.

-

Positive Control Wells: Add the diluted reference inhibitor solution and the diluted DPP-4 enzyme solution.

-

Enzyme Control (100% Activity) Wells: Add the same volume of assay buffer with DMSO (vehicle) and the diluted DPP-4 enzyme solution.

-

Blank (No Enzyme) Wells: Add assay buffer to control for background fluorescence.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[18]

-

-

Reaction Initiation:

-

Add the diluted Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 350-360 nm and an emission wavelength of 450-465 nm.[19]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).

-

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Expected Outcomes and Interpretation

The IC50 value obtained from this assay provides a quantitative measure of the potency of this compound as a DPP-4 inhibitor. A lower IC50 value indicates higher potency. This data is crucial for:

-

Lead Identification: Identifying promising compounds for further development.

-

SAR Studies: Understanding how structural modifications impact inhibitory activity.

-

Mechanism of Action Studies: Providing foundational data for more in-depth kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

Crystallographic Insights into Binding

X-ray crystallography studies of DPP-4 co-crystallized with various inhibitors have been instrumental in elucidating the key interactions within the active site.[8][20][21] Although a crystal structure with this compound itself may not be publicly available, data from structurally similar inhibitors provide a reliable model for its binding mode.

The piperidine core is consistently observed to bind in the S2 pocket, with the amine forming the critical electrostatic interaction with Glu205 and Glu206.[8][12] The benzyl moiety is positioned in the hydrophobic S1 pocket, interacting with aromatic residues. This structural understanding is invaluable for rational drug design, enabling the targeted modification of the this compound scaffold to enhance potency and selectivity.[20][21]

Clinical Significance and Future Directions

DPP-4 inhibitors have established themselves as a safe and effective class of oral antidiabetic drugs.[4][22] They offer the advantage of a low risk of hypoglycemia because their mechanism of action is glucose-dependent.[4] They are also generally weight-neutral.[23]

The this compound scaffold remains a cornerstone in the ongoing quest for novel DPP-4 inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and potentially, pleiotropic benefits beyond glycemic control. Future research will likely focus on:

-

Fine-tuning Substitutions: Exploring a wider range of substitutions on the benzyl and piperidine rings to optimize interactions with the DPP-4 active site.

-

Hybrid Molecules: Incorporating the this compound core into hybrid molecules that target multiple pathways involved in diabetes and its complications.

-

Investigating Off-Target Effects: A thorough understanding of the interactions of this scaffold with other dipeptidyl peptidases is crucial for ensuring a favorable safety profile.

References

- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.

- Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)

- An In-depth Technical Guide on the In Vitro Mechanism of Action of (R)

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH.

- Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. PubMed.

- DPP-4 inhibitors and their potential role in the management of type 2 diabetes.

- Clinical Use of DPP-4 Inhibitors. Frontiers.

- What is the role of DPP-4 (Dipeptidyl peptidase-4)

- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.

- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.

- The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, Wh

- Dipeptidyl Peptidase IV (DPP IV) Inhibitors.

- An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol

- Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.

- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH.

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter

- Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Google.

- ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR. Googleapis.

- ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS.

- Benzyl (3R)

- Mechanism of Action of DPP-4 Inhibitors—New Insights. PMC - PubMed Central.

- Natural compounds with DPP-4 inhibitory effects: Implications for the tre

- Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. NIH.

- Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). PubMed.

- Mechanism of Action of DPP-4 Inhibitors-New Insights.

- Benzyl piperidin-3-ylcarbam

- tert-Butyl(1-benzylpiperidin-3-yl)

- tert-Butyl Piperidin-3-ylcarbamate. Tokyo Chemical Industry (India) Pvt. Ltd..

- 172603-05-3|tert-Butyl piperidin-3-ylcarbam

Sources

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]

- 11. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

- 16. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 19. content.abcam.com [content.abcam.com]

- 20. ijpsr.com [ijpsr.com]

- 21. researchgate.net [researchgate.net]

- 22. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

Stereochemistry and Biological Relevance of Benzyl piperidin-3-ylcarbamate: A Technical Guide for Drug Development Professionals

Abstract

Benzyl piperidin-3-ylcarbamate is a pivotal chiral building block in contemporary medicinal chemistry. Its stereocenter at the C3 position of the piperidine ring dictates the three-dimensional arrangement of its derivatives, profoundly influencing their pharmacological activity, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive analysis of the stereochemistry of this compound, detailing methodologies for the synthesis and chiral resolution of its (R)- and (S)-enantiomers. Furthermore, this guide explores the biological significance of chirality within the broader context of piperidine-containing pharmaceuticals and outlines robust analytical techniques for the stereochemical characterization of these enantiomers. While direct comparative biological data for the individual enantiomers of this compound are not extensively documented, as it primarily serves as a synthetic intermediate, this guide offers field-proven insights and detailed experimental protocols to empower researchers in the rational design and development of stereochemically pure drug candidates.

Introduction: The Critical Role of Chirality in Piperidine-Based Drug Design

The piperidine motif is a ubiquitous scaffold in a vast array of clinically approved drugs, valued for its favorable physicochemical properties and its ability to confer metabolic stability and desirable pharmacokinetic characteristics.[1] When a substituent is introduced at a position other than C4, a stereocenter is created, giving rise to enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2]

This compound, with its chiral center at the C3 position, exemplifies this principle. The absolute configuration—(R) or (S)—of this intermediate dictates the spatial orientation of the carbamate group, which in turn influences how a final drug molecule will interact with its biological target.[3][4] Therefore, the ability to synthesize and analyze enantiomerically pure forms of this building block is paramount for the development of safe and efficacious new chemical entities. This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of stereochemistry associated with this compound.

Synthesis and Chiral Resolution of (R)- and (S)-Benzyl piperidin-3-ylcarbamate

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from prochiral precursors or chiral resolution of a racemic mixture.

Asymmetric Synthesis